Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is a useful research compound. Its molecular formula is C9H17FN2O2 and its molecular weight is 204.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Applications in Medicinal Chemistry
The compound "Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate" and its derivatives find significant utility in synthetic pathways crucial for medicinal chemistry. One of the synthetic strategies involves the preparation of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a novel cyclic fluorinated beta-amino acid. This compound is highlighted for its potential as a building block in medicinal chemistry due to its unique structure and properties. The synthesis pathway includes a series of reactions starting with bromofluorination, followed by reduction, ring closure, removal of protective groups, and further oxidation to yield the final product (Van Hende et al., 2009).
Antibacterial Applications
Another significant application of derivatives of this compound is in the synthesis of potential antibacterial agents. For instance, 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial activities. These compounds have shown promising results against various bacterial strains, indicating their potential in developing new antibacterial drugs (Zhong-Cheng et al., 2009).
Protective Group Applications in Fluorous Synthesis
The tert-butyl moiety, as seen in "this compound," is also significant in the context of fluorous synthesis. Fluorous derivatives of tert-butyl alcohol have been prepared and evaluated as reagents for the protection of carboxylic acids in fluorous synthesis. This showcases the compound's versatility in different synthetic methodologies, aiding in the protection and immobilization of carboxylic acids in a fluorous phase (Pardo et al., 2001).
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h4-6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNGGAXXQINCHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705353 | |
Record name | tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70705353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083181-23-0 | |
Record name | tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70705353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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